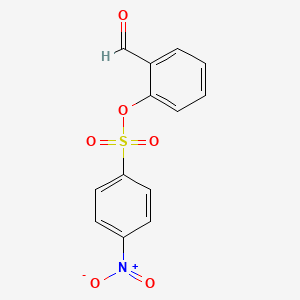
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .
Molecular Structure Analysis
The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9). The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .Applications De Recherche Scientifique
- The compound’s structural features make it a potential candidate for modulating serotonin receptors. Specifically, it has been investigated for its binding affinity against the 5-HT1A receptor .
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) demonstrated high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .
- The compound’s 2-methoxyphenylpiperazine moiety has been explored in ligands for the dopamine D3 receptor. Ligands like N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide exhibit attractive properties for PET radioligand development .
Serotonin Receptor Modulation
Dopamine D3 Receptor Ligands
Urapidil Synthesis
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, potentially influencing numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the downstream effects of these neurotransmitters, potentially affecting a variety of neurological and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect a variety of physiological processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one. The final step involves the esterification of the resulting carboxylic acid with methanol. ", "Starting Materials": [ "2-methoxyphenylpiperazine", "ethyl 2-bromoacetate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazolin-4-one", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base such as sodium hydroxide to form the intermediate methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Reaction of the intermediate with 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of a base such as potassium carbonate to form the final product methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
Numéro CAS |
946252-94-4 |
Formule moléculaire |
C23H24N4O5S |
Poids moléculaire |
468.53 |
Nom IUPAC |
methyl 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O5S/c1-31-19-6-4-3-5-18(19)25-9-11-26(12-10-25)20(28)14-27-21(29)16-8-7-15(22(30)32-2)13-17(16)24-23(27)33/h3-8,13H,9-12,14H2,1-2H3,(H,24,33) |
Clé InChI |
HWCMEAPYCWLDSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






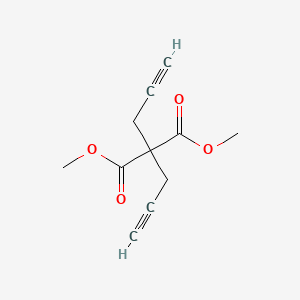
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)
![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
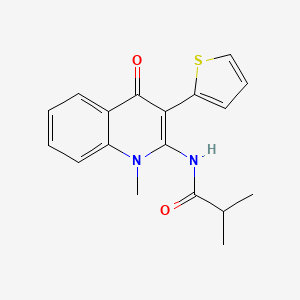
![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
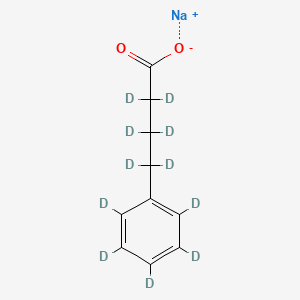
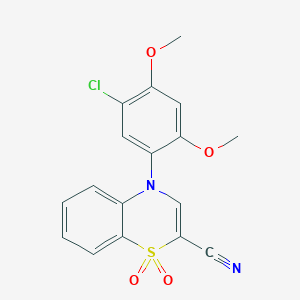
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2608170.png)
![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)
